(5-Chloro-2-(methylamino)phenyl)methanol

Lipophilicity Regioisomer differentiation Chromatographic retention

(5-Chloro-2-(methylamino)phenyl)methanol (CAS 951883-91-3), also referred to as 5-chloro-2-(methylamino)benzyl alcohol or N-methyl-4-chloro-2-hydroxymethylaniline, is a chlorinated aromatic amino-alcohol with the formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol. The compound features a 5-chloro substitution on the phenyl ring, an N-methylamino group at the 2-position, and a benzylic hydroxymethyl group.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 951883-91-3
Cat. No. B1603766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-(methylamino)phenyl)methanol
CAS951883-91-3
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)Cl)CO
InChIInChI=1S/C8H10ClNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,10-11H,5H2,1H3
InChIKeyPGGLZXOZUUVRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (5-Chloro-2-(methylamino)phenyl)methanol (CAS 951883-91-3) Is an Important Chlorinated Amino-Alcohol Building Block


(5-Chloro-2-(methylamino)phenyl)methanol (CAS 951883-91-3), also referred to as 5-chloro-2-(methylamino)benzyl alcohol or N-methyl-4-chloro-2-hydroxymethylaniline, is a chlorinated aromatic amino-alcohol with the formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol [1]. The compound features a 5-chloro substitution on the phenyl ring, an N-methylamino group at the 2-position, and a benzylic hydroxymethyl group. It serves as a versatile synthetic intermediate, with its dual amine/alcohol functionality enabling downstream derivatization. Computed physicochemical properties include an XLogP3 of 1.8, a topological polar surface area (TPSA) of 32.3 Ų, and two hydrogen bond donors and two hydrogen bond acceptors [1]. Commercially, it is available from multiple vendors at a minimum purity of 95% and is recommended for storage at 2–8°C in sealed, dry conditions .

The Critical Differentiators That Prevent Simple Substitution of (5-Chloro-2-(methylamino)phenyl)methanol (CAS 951883-91-3)


Compounds within the N-methylaminobenzyl alcohol class cannot be interchanged without consequence. The specific position of the chloro substituent (5- vs 4-position) alters the computed lipophilicity by approximately 0.4 log units [1][2]. Replacing chlorine with fluorine modifies the hydrogen bond acceptor count and polar surface characteristics [3]. Even the simple omission of the halogen atom reduces the XLogP3 by 0.3 units [4]. These physicochemical differences translate to distinct chromatographic behavior, solubility profiles, and potential reactivity in downstream transformations. The quantitative evidence below demonstrates where these differences become measurable and practically significant for procurement and research decisions.

Head-to-Head Physicochemical and Handling Comparisons for (5-Chloro-2-(methylamino)phenyl)methanol (CAS 951883-91-3)


Regioisomeric Lipophilicity Difference: 5-Cl vs. 4-Cl Substitution Alters XLogP3 by 0.4 Units

The 5-chloro regioisomer (CAS 951883-91-3) exhibits a computed XLogP3 of 1.8, compared to 2.2 for the 4-chloro regioisomer (CAS 504433-58-3). This 0.4 log-unit difference indicates that the 5-chloro compound is measurably less lipophilic than its 4-chloro counterpart [1][2].

Lipophilicity Regioisomer differentiation Chromatographic retention

Halogen-Dependent Hydrogen Bond Acceptor Count: 5-Cl vs. 5-F Shows a Difference of One Acceptor

The 5-chloro compound possesses two hydrogen bond acceptors, while the 5-fluoro analog (CAS 504433-57-2) possesses three, owing to fluorine's capacity as an H-bond acceptor [1][2]. TPSA is identical at 32.3 Ų for both compounds, but the molecular weight differs: 171.62 g/mol for 5-Cl vs. 155.17 g/mol for 5-F [1][2].

Hydrogen bonding Halogen substitution Drug-likeness

Storage and Handling Stability: 5-Chloro Compound Requires Refrigerated Storage (2–8°C) Unlike the 4-Chloro Isomer

The 5-chloro compound is specified for storage at 2–8°C in sealed, dry conditions per vendor technical datasheets . In contrast, the 4-chloro regioisomer is listed with a long-term storage recommendation of 'cool, dry place' without explicit refrigeration .

Storage stability Procurement logistics Long-term storage

Lipophilicity Impact of Chlorine Substitution: 5-Cl vs. Des-Chloro Analog Shows +0.3 LogP Increase

The presence of the 5-chloro substituent raises the computed XLogP3 from 1.5 (des-chloro, CAS 29055-08-1) to 1.8 (5-chloro) [1][2]. This modest but quantifiable increase in lipophilicity can be leveraged in medicinal chemistry to fine-tune partition coefficients without the bulk of larger halogens.

SAR Lipophilicity engineering Lead optimization

Recommended Procurement and Application Scenarios for (5-Chloro-2-(methylamino)phenyl)methanol (CAS 951883-91-3)


Medicinal Chemistry Lead Optimization Requiring Defined, Moderate Lipophilicity

In fragment-based drug discovery or lead optimization, the 5-chloro substitution provides a controlled +0.3 logP increase over the des-chloro scaffold, as evidenced by computed XLogP3 values [1]. This is advantageous for programs where the base scaffold is too hydrophilic for membrane penetration and the 4-chloro regioisomer would introduce excessive lipophilicity (+0.7 logP relative to des-chloro). The 5-chloro compound thus occupies a unique lipophilicity window.

Synthesis of Benzodiazepine-Related Intermediates and Impurity Standards

The 5-chloro-2-(methylamino)phenyl substructure is a key motif in benzodiazepine chemistry, appearing in impurities and degradation products of diazepam, temazepam, and clobazam . This compound can serve as a reduced precursor to 5-chloro-2-(methylamino)benzophenone (CAS 1022-13-5), a critical intermediate for benzodiazepine synthesis, offering a distinct oxidation state for selective transformations.

Chromatographic Method Development Requiring Distinct Retention Behavior

The 0.4 logP difference between the 5-chloro and 4-chloro regioisomers translates to distinguishable reversed-phase HPLC retention times [2]. Laboratories developing impurity profiling methods for chlorinated aniline derivatives can exploit this difference to achieve baseline separation of regioisomeric mixtures, making the 5-chloro compound a valuable reference standard.

Cold-Chain-Managed Procurement for Stability-Sensitive Research Programs

For projects requiring long-term compound integrity, the documented storage requirement of 2–8°C for the 5-chloro compound provides a clear, vendor-validated stability protocol. Procurement can be planned around refrigerated shipping, whereas the 4-chloro isomer lacks this explicit cold-storage specification, increasing uncertainty about degradation rates under ambient conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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